molecular formula C11H12ClN5O B3433302 ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol CAS No. 216481-88-8

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol

Cat. No.: B3433302
CAS No.: 216481-88-8
M. Wt: 265.70 g/mol
InChI Key: IHEDZPMXLKYPSA-NKWVEPMBSA-N
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Description

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol: is a synthetic compound that features a cyclopentene ring bonded to a purine derivative

Properties

CAS No.

216481-88-8

Molecular Formula

C11H12ClN5O

Molecular Weight

265.70 g/mol

IUPAC Name

[(1R,4S)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m0/s1

InChI Key

IHEDZPMXLKYPSA-NKWVEPMBSA-N

SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO

Isomeric SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of the Purine Derivative: The purine derivative, specifically 2-amino-6-chloropurine, is introduced through a nucleophilic substitution reaction. This step requires the presence of a suitable base and solvent to facilitate the reaction.

    Hydroxymethylation: The final step involves the hydroxymethylation of the cyclopentene ring, which can be achieved using formaldehyde in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated purine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Dechlorinated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an antiviral agent. Its ability to interfere with viral replication makes it a candidate for the development of new antiviral drugs.

Medicine

In medicine, this compound is investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cells, making it a potential candidate for chemotherapy.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets. In antiviral applications, it may inhibit viral enzymes or interfere with viral DNA/RNA synthesis. In anticancer applications, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral agent with a similar purine structure.

    Ganciclovir: Another antiviral compound with structural similarities.

    Ribavirin: An antiviral drug with a different mechanism of action but similar applications.

Uniqueness

((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol is unique due to its specific cyclopentene ring structure, which may confer distinct biological activities compared to other purine derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

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